molecular formula C18H14ClNO3S2 B11696314 (5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11696314
M. Wt: 391.9 g/mol
InChI Key: HKRXMEQTNYDVIH-LZYBPNLTSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dimethoxybenzylidene moiety. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3,5-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of an acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Substituted thiazolidinones with various functional groups.

Scientific Research Applications

(5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-(4-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-3-(3-chlorophenyl)-5-(3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the 3-chlorophenyl and 3,5-dimethoxybenzylidene groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C18H14ClNO3S2

Molecular Weight

391.9 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNO3S2/c1-22-14-6-11(7-15(10-14)23-2)8-16-17(21)20(18(24)25-16)13-5-3-4-12(19)9-13/h3-10H,1-2H3/b16-8+

InChI Key

HKRXMEQTNYDVIH-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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